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Compound of Interest

Compound Name: 2-Chloro-7-methoxyquinazoline

Cat. No.: B1487749

The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine
rings, stands as a quintessential "privileged structure" in the landscape of medicinal chemistry.
[1][2] Its rigid, planar framework, featuring nitrogen atoms that serve as key hydrogen bond
acceptors, provides an ideal template for molecular recognition by a diverse array of biological
targets.[1][2] This has led to the development of numerous quinazoline-containing compounds
with significant therapeutic potential, including applications as anticancer, antimicrobial,
antiviral, and anti-inflammatory agents.[3]

Among the vast library of quinazoline derivatives, 2-Chloro-7-methoxyquinazoline emerges
as a strategically important intermediate. The chloro substituent at the 2-position acts as a
versatile synthetic handle, enabling a range of chemical transformations. This guide, intended
for researchers, scientists, and drug development professionals, provides a comprehensive
overview of the physical and chemical properties, a proposed synthetic pathway, and the
characteristic reactivity of 2-Chloro-7-methoxyquinazoline, grounding its utility as a valuable
building block in modern organic synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

Precise experimental data for 2-Chloro-7-methoxyquinazoline is not extensively reported in
publicly available literature. However, its fundamental properties can be compiled from supplier
information and predicted based on established principles of physical organic chemistry.

Table 1: Physicochemical Properties of 2-Chloro-7-methoxyquinazoline
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Property Value Source/Comment
CAS Number 953039-15-1 Supplier Data
Molecular Formula CoH7CIN20 Calculated
Molecular Weight 194.62 g/mol Calculated
Appearance White to off-white solid Supplier Data

Not reported. Expected to be a
] ] solid with a defined melting
Melting Point ] o -
point, similar to related chloro-

methoxy quinazolines.

Not reported. Likely high due
Boiling Point to its aromatic and polar -

nature.

Not reported. Expected to be
Solubili soluble in chlorinated solvents Based on general solubility of
olubili
Y (DCM, chloroform) and polar similar heterocycles.

aprotic solvents (DMF, DMSO).

Store at 2-8°C under an inert
Storage atmosphere (Nitrogen or Supplier Data

Argon).

Spectroscopic Characterization Profile (Predicted)

While experimental spectra for 2-Chloro-7-methoxyquinazoline are not readily available, a
predicted profile can be outlined to aid in its identification and characterization.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the
aromatic region (approx. 7.0-8.5 ppm). Key features would include:

o Asinglet for the methoxy group protons around 3.9-4.1 ppm.

o Signals corresponding to the three protons on the benzene ring portion of the quinazoline
core. Their splitting patterns (doublets, doublet of doublets) and coupling constants will be
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indicative of their relative positions.
o Asinglet for the proton at the C4 position of the quinazoline ring.

e 13C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon
atoms. Diagnostic peaks would include:

o The methoxy carbon signal around 55-60 ppm.

o Multiple signals in the aromatic region (approx. 110-160 ppm) corresponding to the
carbons of the bicyclic system. The carbons attached to the chloro (C2) and methoxy (C7)
groups will have characteristic chemical shifts.

« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions
corresponding to its functional groups.[4]

[¢]

C=N stretching: Strong absorption band in the 1620-1550 cm~! region, characteristic of
the quinazoline ring.

[¢]

C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl-alkyl ether
(methoxy group) around 1250 cm~* and 1040 cm~1, respectively.

[¢]

C-Cl stretching: Absorption in the 850-550 cm~1 region, though it may be difficult to assign
definitively.

[¢]

Aromatic C-H stretching: Bands appearing just above 3000 cm~1.[4]

o Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be
expected to show a molecular ion peak (M*) at m/z 194. A characteristic isotopic pattern for
the presence of one chlorine atom (M* and M+2 peaks in an approximate 3:1 ratio) would be
a key identifier.

Synthesis of 2-Chloro-7-methoxyquinazoline

A robust and widely adopted method for the synthesis of 2-chloroquinazolines involves the
chlorination of the corresponding quinazolin-2(1H)-one precursor. This transformation is
typically achieved with reagents such as phosphorus oxychloride (POCIs) or thionyl chloride
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(SOCL2).[1][5] The precursor, 7-methoxyquinazolin-2(1H)-one, can be synthesized from
commercially available starting materials like 2-amino-4-methoxybenzoic acid.

Synthesis Workflow
(Z—Amino—4—methoxybenzoic Aci@
Cyclization
G-Methoxyquinazolin&(1H)-on9¢ POCIs or SOCI2

hlorination
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Click to download full resolution via product page

Figure 1. Proposed synthetic workflow for 2-Chloro-7-methoxyquinazoline.

Experimental Protocol: Chlorination of 7-
Methoxyquinazolin-2(1H)-one

This protocol is based on established procedures for the chlorination of similar quinazolinone

systems.[5]

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 7-methoxyquinazolin-2(1H)-one (1.0 equivalent) in an excess of phosphorus
oxychloride (POCIs, 5-10 equivalents).

o Catalyst Addition (Optional but Recommended): Add a catalytic amount of N,N-
dimethylformamide (DMF, ~0.1 equivalents). The DMF reacts with POClIs to form the

Vilsmeier reagent, which is the active chlorinating species.
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» Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this
temperature for 3-6 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Work-up: a. After completion, allow the mixture to cool to room temperature. b. Carefully pour
the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess
POCIs and should be performed in a well-ventilated fume hood. c. The crude product often
precipitates as a solid. Neutralize the acidic agueous solution by the slow addition of a base,
such as a saturated sodium bicarbonate solution or agueous ammonia, until the pH is
approximately 7-8.

« |solation and Purification: a. Collect the precipitated solid by vacuum filtration and wash it
thoroughly with cold water. b. The crude product can be purified by recrystallization from a
suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on
silica gel to afford the pure 2-Chloro-7-methoxyquinazoline.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-7-methoxyquinazoline is dominated by the presence of the chloro
substituent at the C2 position. This position is electronically activated towards nucleophilic
attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine
ring.

Nucleophilic Aromatic Substitution (SNATr)

The C2-chloro group is an excellent leaving group and can be readily displaced by a variety of
nucleophiles. This SNAr reaction is a cornerstone of quinazoline chemistry, allowing for the
introduction of diverse functional groups.
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SNAr Reaction Mechanism
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Figure 2. Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C2
position.

o Causality of Reactivity: The nitrogen atoms at positions 1 and 3 of the quinazoline ring
withdraw electron density from the pyrimidine ring carbons, particularly C2 and C4. This
makes C2 electron-deficient and highly susceptible to attack by nucleophiles. The resulting
anionic intermediate (Meisenheimer complex) is stabilized by the delocalization of the
negative charge onto these electronegative nitrogen atoms.

» Common Nucleophiles: A wide range of nucleophiles can be employed, including:
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o Amines: Primary and secondary amines (aliphatic and aromatic) react to form 2-
aminoquinazoline derivatives.

o Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides/phenoxides

yields 2-alkoxy/aryloxyquinazolines.

o Thiols: Thiolates react to produce 2-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The
Suzuki-Miyaura Coupling

2-Chloro-7-methoxyquinazoline is an excellent substrate for palladium-catalyzed cross-
coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-
Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly
prevalent.
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Figure 3. Key steps in the Suzuki-Miyaura cross-coupling reaction.

o Mechanism Overview: The catalytic cycle involves three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinazoline,
forming a Pd(Il) intermediate.

o Transmetalation: In the presence of a base, the organic group from the boronic acid (or its
boronate ester) is transferred to the palladium center, displacing the chloride.
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o Reductive Elimination: The two organic fragments on the palladium complex couple and
are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

o Synthetic Utility: This reaction allows for the straightforward installation of aryl, heteroaryl, or
vinyl groups at the 2-position, providing access to a vast chemical space of complex
quinazoline derivatives.

Applications in Research and Drug Development

2-Chloro-7-methoxyquinazoline is not typically an end-product but rather a crucial building
block for the synthesis of more complex molecules with potential biological activity. Its value
lies in the predictable and versatile reactivity of the C2-chloro group.

¢ Kinase Inhibitors: The 4-anilinoquinazoline scaffold is famous for its role in targeted cancer
therapy as tyrosine kinase inhibitors (TKIs).[3] While this compound is a 2-chloro derivative,
the general principles of using the quinazoline core to target ATP-binding sites of kinases are
relevant. The 7-methoxy group can also play a role in modulating solubility and binding
interactions.

o Scaffold for Library Synthesis: The ease of functionalization via SNAr and cross-coupling
reactions makes 2-Chloro-7-methoxyquinazoline an ideal starting point for creating
libraries of novel compounds for high-throughput screening in drug discovery programs. By
reacting it with a diverse set of amines, alcohols, and boronic acids, researchers can rapidly
generate hundreds of unique analogues to probe structure-activity relationships.

Conclusion

2-Chloro-7-methoxyquinazoline is a valuable and versatile heterocyclic building block. While
detailed experimental characterization is sparse in the literature, its synthesis is readily
achievable through well-established chlorination protocols. Its chemical behavior is dominated
by the electrophilic nature of the C2 position, making it an excellent substrate for nucleophilic
aromatic substitution and palladium-catalyzed cross-coupling reactions. For medicinal chemists
and synthetic organic chemists, this compound represents a key intermediate for accessing
novel and structurally diverse quinazoline derivatives, fueling the ongoing exploration of this
privileged scaffold in the quest for new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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